(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Dopamine D4 receptor Structure-Activity Relationship (SAR) Antipsychotic lead optimization

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217734-12-7) is a chiral, enantiomerically defined pyrrolidine derivative bearing a Cbz (benzyloxycarbonyl) protecting group at the pyrrolidine nitrogen, a free primary amine at the 4-position, and a hydroxymethyl substituent at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₃H₁₉ClN₂O₃ and molecular weight 286.75 g/mol. It belongs to the class of 4-amino-substituted prolinol derivatives that serve as key intermediates for constructing methoxybenzamide-based dopamine receptor ligands, with the (2R,4R) configuration being essential for directing subtype selectivity toward the D4 receptor.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.756
CAS No. 1217734-12-7
Cat. No. B597730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
CAS1217734-12-7
Molecular FormulaC13H19ClN2O3
Molecular Weight286.756
Structural Identifiers
SMILESC1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1
InChIKeyLCLNJVMWXFRKOG-MNMPKAIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride: Chiral Pyrrolidine Building Block for CNS Drug Discovery


(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217734-12-7) is a chiral, enantiomerically defined pyrrolidine derivative bearing a Cbz (benzyloxycarbonyl) protecting group at the pyrrolidine nitrogen, a free primary amine at the 4-position, and a hydroxymethyl substituent at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₃H₁₉ClN₂O₃ and molecular weight 286.75 g/mol [1]. It belongs to the class of 4-amino-substituted prolinol derivatives that serve as key intermediates for constructing methoxybenzamide-based dopamine receptor ligands, with the (2R,4R) configuration being essential for directing subtype selectivity toward the D4 receptor [2] [3].

Why Generic Substitution of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride Fails in CNS Lead Optimization


In-class pyrrolidine building blocks with identical molecular formula but differing stereochemistry (e.g., 2S,4S, 2R,4S, or 2S,4R isomers) or alternative N-protecting groups (e.g., Boc, Fmoc) cannot be substituted without altering downstream biological outcomes. The (2R,4R) absolute configuration is the critical determinant for dopamine D4 receptor subtype preference in final methoxybenzamide conjugates, while the Cbz group provides hydrogenolytic deprotection orthogonal to acid-labile Boc strategies required elsewhere in a synthetic sequence [1] [2]. Replacing this specific stereoisomer with a racemic mixture or a different diastereomer risks loss of D4 over D3/D2 selectivity, undermining the pharmacological rationale of the entire lead series.

Quantitative Differentiation Evidence for (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride vs. Stereoisomers and Protecting-Group Analogs


Stereochemistry Dictates Dopamine Receptor Subtype Selectivity: (2R,4R) Favors D4, (2S,4R)-Aminomethyl Favors D3

Heindl et al. (2003) synthesized all four stereoisomers of 4-amino- and 4-aminomethyl-substituted prolinol derivatives from 4-hydroxyproline and conjugated them to methoxybenzamide pharmacophores. The (2R,4R)-aminoprolinol-derived conjugate ent-24 (designated FAUC 65) exhibited preferential recognition of the dopamine D4 receptor subtype, while the (2S,4R)-aminomethylpyrrolidine-derived FAUC 21 showed D3 receptor preference. This demonstrates that the (2R,4R) configuration is required for D4-directed ligand design [1]. The target compound is the direct Cbz-protected precursor to the (2R,4R)-aminoprolinol intermediate used in this study.

Dopamine D4 receptor Structure-Activity Relationship (SAR) Antipsychotic lead optimization

Cbz vs. Boc Protection: Orthogonal Deprotonation Strategy for Sequential Functionalization in Multi-Step Syntheses

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions that leave acid-labile Boc and base-labile Fmoc groups intact. In contrast, the Boc analog ((2R,4R)-1-Boc-2-hydroxymethyl-4-aminopyrrolidine hydrochloride, CAS 1161931-71-0) requires acidic conditions (TFA or HCl) for deprotection, which may be incompatible with acid-sensitive functionality elsewhere in the molecule . This orthogonality enables sequential deprotection and functionalization of the 1-amino and 4-amino positions without mutual interference [1].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Batch-Verified ≥95% Purity with NMR, HPLC, and GC Documentation Enables Reproducible SAR Studies

Bidepharm supplies this compound at a standard purity of ≥95% (CAS 1279026-43-5) and provides batch-specific analytical documentation including NMR, HPLC, and GC spectra . The MDL number MFCD11101164 and PubChem CID 45072549 enable unambiguous registration in electronic laboratory notebooks and inventory systems [1]. Multiple independent vendors list purity at ≥95% (e.g., CymitQuimica, MolCore at ≥98%, AChemBlock at 95%) .

Quality control Analytical chemistry Reproducibility

Free 4-Amino Group Enables Direct Amide Coupling Without Pre-Activation or Deprotection Steps Required by 4-Hydroxy or 4-Azido Analogs

The target compound bears a free primary amine at the 4-position, allowing direct HATU/HBTU-mediated or EDC/NHS-mediated amide coupling with carboxylic acid pharmacophores. In contrast, the corresponding 4-hydroxyprolinol derivative (CAS 95687-41-5) requires prior activation (e.g., mesylation or Mitsunobu) for amine introduction, and the 4-azidoproline intermediate used in the Heindl et al. synthesis necessitates a Staudinger reduction step (PPh₃/H₂O) to liberate the amine before coupling [1]. The pre-installed free amine saves 1–2 synthetic steps and avoids azide-related safety hazards on scale.

Amide bond formation Synthetic efficiency Step economy

Optimal Procurement and Application Scenarios for (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride Based on Differentiated Evidence


D4-Selective Antipsychotic Lead Optimization Requiring Defined (2R,4R) Stereochemistry

Medicinal chemistry programs targeting dopamine D4 receptor antagonists for schizophrenia, where D2-sparing profiles are essential to avoid extrapyramidal side effects, should exclusively procure the (2R,4R) stereoisomer. As demonstrated by Heindl et al. (2003), this configuration directs methoxybenzamide conjugates toward D4 preference, while alternative diastereomers shift selectivity toward D3 or D2 subtypes [1]. The Cbz-protected building block is directly coupled to 2-methoxybenzoic acid derivatives after hydrogenolytic deprotection to generate FAUC-series ligands for radioligand binding screening.

Multi-Step Syntheses Requiring Orthogonal Protection of Two Amino Functionalities Under Acid-Sensitive Conditions

Synthetic routes that incorporate acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers, acetal protecting groups, glycosidic linkages) should select this Cbz-protected building block rather than the Boc analog (CAS 1161931-71-0). The Cbz group is removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave acid- and base-labile protecting groups intact [2]. This orthogonality is critical when the 4-amino group must be functionalized first (via amide coupling) and the pyrrolidine nitrogen unmasked later in the sequence.

Receptor SAR Studies Requiring Batch-to-Batch Reproducibility with Documented Purity

For publication-quality structure-activity relationship (SAR) studies where minor impurities could confound interpretation of binding affinity differences at closely related GPCR subtypes (D2, D3, D4 differing by only a few-fold in Ki), procurement from suppliers that provide batch-specific NMR, HPLC, and GC analytical reports (e.g., Bidepharm batch BD209787) ensures that observed biological activity is attributable to the intended compound rather than contaminants . The ≥95% purity specification with documented impurity profiles supports reproducible pharmacology.

Step-Economical Parallel Library Synthesis via Direct 4-Amino Conjugation

In parallel medicinal chemistry libraries where diverse carboxylic acid building blocks are coupled to a common pyrrolidine scaffold, the pre-installed free 4-amine eliminates the need for azide reduction or hydroxyl activation steps required by 4-azido or 4-hydroxy analogs [1]. This one-step direct amide coupling (e.g., HATU/DIPEA protocol) enables high-throughput array synthesis with reduced cycle time and improved overall crude purity, facilitating direct biological screening without chromatographic purification in some cases.

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